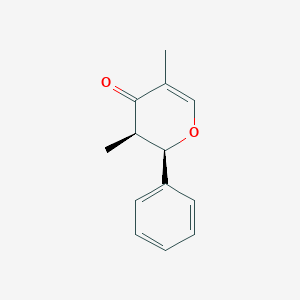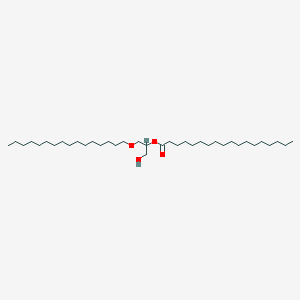![molecular formula C20H16O4 B14413674 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one CAS No. 82001-20-5](/img/structure/B14413674.png)
5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthofuran core substituted with methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed reverse hydrogenolysis of naphtho[2,3-b]furan-4,9-diones . This process involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under an oxygen atmosphere, and the product is purified using techniques such as flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthofuran derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: A precursor in the synthesis of 5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one.
Apocynin: A related compound with similar methoxy and phenyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups on the naphthofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
82001-20-5 |
|---|---|
Formule moléculaire |
C20H16O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
5-methoxy-4-(3-methoxyphenyl)-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C20H16O4/c1-22-14-7-3-5-12(9-14)18-16-11-24-20(21)15(16)10-13-6-4-8-17(23-2)19(13)18/h3-10H,11H2,1-2H3 |
Clé InChI |
VZHGMDPUILOXMS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=C3C(=CC4=C2COC4=O)C=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)



![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)
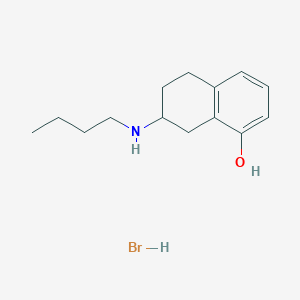
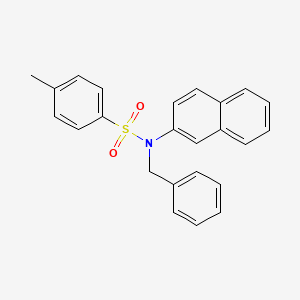
![[(2E)-4-acetyloxypenta-2,4-dien-2-yl] acetate](/img/structure/B14413630.png)
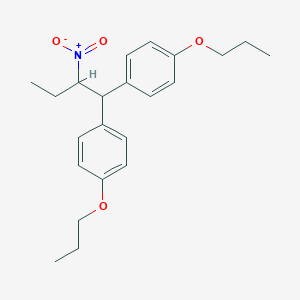

![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)
